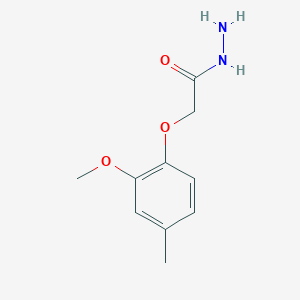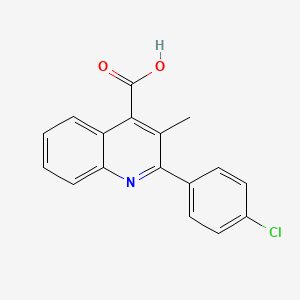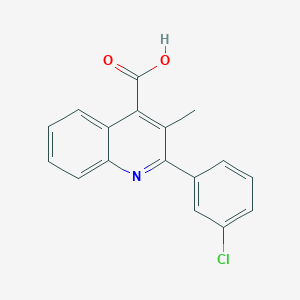![molecular formula C13H17NO5S B1362178 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid CAS No. 377770-58-6](/img/structure/B1362178.png)
1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid” is a chemical compound with the CAS Number: 377770-58-6 . It has a molecular weight of 299.35 . The IUPAC name for this compound is 1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO5S/c1-19-11-4-6-12(7-5-11)20(17,18)14-8-2-3-10(9-14)13(15)16/h4-7,10H,2-3,8-9H2,1H3,(H,15,16) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 299.35 . The InChI code provides information about its molecular structure .Aplicaciones Científicas De Investigación
Drug Synthesis
This compound serves as a crucial synthetic block in drug construction due to its piperidine structure, which is a common motif in pharmaceuticals. It’s used in the synthesis of various drugs, particularly those targeting neurological disorders where piperidine derivatives show promise .
Biological Activity Modulation
The piperidine moiety is known to influence biological activity. Researchers utilize this compound to modify the activity of biologically active molecules, potentially leading to the development of new therapeutic agents .
Chemical Synthesis
In chemical synthesis, this compound is employed for its reactivity in forming bonds with other organic molecules, facilitating the creation of complex compounds with potential applications in medicinal chemistry .
Material Science
The unique properties of this compound can be harnessed in material science for the development of new materials with specific characteristics, such as enhanced durability or altered electrical conductivity .
Analytical Chemistry
In analytical chemistry, it’s used as a standard or reagent in various analytical methods to quantify or identify other compounds, due to its well-defined structure and properties .
Chromatography
This compound may be used in chromatography as a reference or to help in the separation of substances based on differential partitioning between the mobile and stationary phases .
Pharmacological Research
Given its structural significance, this compound is studied for its pharmacological applications, including its role in drug-receptor interactions and its potential as a lead compound in drug discovery .
Organic Chemistry Education
It’s also used in educational settings to teach students about the synthesis and reactivity of piperidine derivatives, which are relevant to many areas of organic chemistry .
Direcciones Futuras
Piperidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This work can guide medicinal chemists to the best approach in the design of new piperidine compounds with different biological profiles .
Mecanismo De Acción
Target of Action
The primary targets of 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid are currently unknown
Mode of Action
It is known that the compound contains a piperidine ring, which is a common structural motif in many biologically active compounds . The presence of the methoxyphenylsulfonyl group may also influence its interaction with its targets.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities , suggesting that this compound could potentially interact with multiple pathways.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)sulfonylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-19-11-4-6-12(7-5-11)20(17,18)14-8-2-3-10(9-14)13(15)16/h4-7,10H,2-3,8-9H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFAQFGECWPIEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377867 |
Source


|
| Record name | 1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
377770-58-6 |
Source


|
| Record name | 1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(methoxyimino)methyl]-N~1~,N~3~-bis[3-(trifluoromethyl)phenyl]malonamide](/img/structure/B1362095.png)
![1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B1362096.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1362110.png)
![7,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1362112.png)
![1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one](/img/structure/B1362113.png)






![Methyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1362130.png)

